molecular formula C17H36N2O7 B611217 t-boc-N-amido-PEG5-Amine CAS No. 189209-27-6

t-boc-N-amido-PEG5-Amine

Cat. No. B611217
M. Wt: 380.48
InChI Key: ASGHPQVHGBCLDZ-UHFFFAOYSA-N
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Description

T-boc-N-amido-PEG5-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

The synthesis of t-boc-N-amido-PEG5-Amine involves the reaction of the amino group with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG5-Amine is C17H36N2O7 . The InChI is 1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3, (H,19,20) . The Canonical SMILES is CC©©OC(=O)NCCOCCOCCOCCOCCOCCN .


Chemical Reactions Analysis

The amino group in t-boc-N-amido-PEG5-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular weight of t-boc-N-amido-PEG5-Amine is 380.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 . The compound has a Rotatable Bond Count of 19 . The Exact Mass is 380.25225149 g/mol .

Scientific Research Applications

Biomedical Applications

t-boc-N-amido-PEG5-Amine and related compounds like poly(amido amine) are crucial in biomedical research. They are used for developing biodegradable polymers, especially in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels. These materials show promise in controlled drug release and tissue engineering due to their tunable degradability and ability to release drugs in specific environmental conditions while maintaining hemocompatibility (Bhingaradiya et al., 2017).

Gene Delivery

In gene therapy research, derivatives of t-boc-N-amido-PEG5-Amine, particularly PEGylated bioreducible poly(amido amine)s, are studied for non-viral gene delivery. Their ability to form stable, nano-scaled PEGylated polyplexes with low cytotoxicity and appreciable transfection efficiencies, even in the presence of serum, is significant (Lin & Engbersen, 2011).

Methodological Advancements

Methods for efficient N-Boc protection of amines using compounds like PEG-400 have been developed, contributing to advancements in synthetic chemistry. These methods are eco-friendly and applicable to various amines, offering high yields under mild conditions (Zeng, Li, & Shao, 2012).

Nanoparticle Functionalization

The compound's versatility extends to creating functional, water-soluble nanoparticles. For example, trifluoroethylester-PEG-thiol ligands enable the attachment of primary-amine-containing molecules to nanoparticles. This is useful in various applications, including biotin and fluorescamine attachment for enhanced material characterization (Latham & Williams, 2006).

Controlled Drug Delivery

Amphiphilic hyperbranched poly(amido amine)s, when combined with t-boc-N-amido-PEG5-Amine, are studied for pH- and redox-responsive self-assembly. This is particularly relevant for controlled drug delivery in cancer therapy, as these compounds can efficiently encapsulate and release drugs like doxorubicin in targeted cells (Cheng et al., 2015).

Fluorescence Emission and Imaging

PEGylated hyperbranched poly(amido amine)s exhibit strong fluorescence emission after linking with short PEG chains, offering potential in cell imaging due to their low cytotoxicity (Wang et al., 2013).

Antibacterial Applications

In antibacterial research, techniques like grafting poly(ethylene glycol) methyl ether onto surfaces like Nylon 6 have shown resistance against pathogenic bacteria. This involves the use of PEGs for surface modification to prevent bacterial adhesion, essential in biomedical textile development (Swar et al., 2018).

Catalytic Synthesis

In organic synthesis, the compound plays a role in the catalytic synthesis of amides at room temperature, including N-Boc-protected amino acids. This has implications for peptide synthesis and the development of new cross-coupling reactions (Mohy El Dine et al., 2015).

Drug Carrier in Cancer Therapy

PEG-based hydrogels with degradable linkers, incorporating elements like t-boc-N-amido-PEG5-Amine, are researched as drug carriers in cancer therapy. They offer unique properties for drug entrapment and controlled release, showing potential as biomaterials in medical applications (Zhang et al., 2014).

siRNA Delivery

PEGylated poly(amido amine)s are explored for siRNA delivery, an emerging area in therapeutic strategy. These compounds help in reducing polyplex surface charge and interactions with serum, contributing to efficient and safe systemic siRNA delivery in vivo (Vader et al., 2011).

Safety And Hazards

T-boc-N-amido-PEG5-Amine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection and face protection, and wash all exposed external body areas thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGHPQVHGBCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733820
Record name tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-boc-N-amido-PEG5-Amine

CAS RN

189209-27-6
Record name tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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